(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine

Dopamine receptor selectivity Alkyl linker SAR Piperazinylalkylisoxazole

(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine (molecular formula C11H18N4O2, MW 238.29 g/mol) is a heterocyclic small molecule comprising a 5-methylisoxazole-3-carbonyl moiety linked to a piperazine ring, which is further elaborated with a two-carbon ethylamine spacer terminating in a primary amine. This compound belongs to the isoxazolylalkylpiperazine chemical class, a scaffold extensively explored in medicinal chemistry for dopamine receptor subtype selectivity and anticancer applications.

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
Cat. No. B13256739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCN(CC2)CCN
InChIInChI=1S/C11H18N4O2/c1-9-8-10(13-17-9)11(16)15-6-4-14(3-2-12)5-7-15/h8H,2-7,12H2,1H3
InChIKeyDZACJZVZUDQEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine: Procurement-Ready Isoxazolylalkylpiperazine Building Block


(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine (molecular formula C11H18N4O2, MW 238.29 g/mol) is a heterocyclic small molecule comprising a 5-methylisoxazole-3-carbonyl moiety linked to a piperazine ring, which is further elaborated with a two-carbon ethylamine spacer terminating in a primary amine [1]. This compound belongs to the isoxazolylalkylpiperazine chemical class, a scaffold extensively explored in medicinal chemistry for dopamine receptor subtype selectivity and anticancer applications [2]. It is commercially available as a 95%+ purity building block from Life Chemicals (catalog F2158-1204) [1].

Linker SAR Ethyl spacer supports dopamine D3/D4 subtype selectivity studies; distinct from butyl-linked series
Core Scaffold Isoxazole-piperazine-ethylamine building block for library synthesis; 95%+ purity commercial supply
Derivatization Primary amine handle enables late-stage diversification via reductive amination or amide coupling

Why Isoxazolylalkylpiperazine Analogs Cannot Be Interchanged: The Critical Role of Alkyl Linker Length


Within the isoxazolylalkylpiperazine class, the length of the alkyl spacer between the piperazine ring and the terminal amine (ethyl, n=2, in this compound) is a primary determinant of dopamine receptor subtype binding affinity and selectivity [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that altering this chain length—from ethyl to propyl (n=3) or butyl (n=4)—can shift the selectivity profile among the D2, D3, and D4 dopamine receptor subtypes, with each linker length producing distinct pharmacological fingerprints [1][2]. Substituting a butyl-linked analog for this ethyl-linked compound without accounting for these differences risks invalidating receptor binding data or misdirecting structure-activity relationship optimization. Furthermore, the free primary amine at the ethyl terminus provides a derivatization handle that distinguishes this compound from analogs bearing bulkier N-substituents (e.g., benzhydryl, phenylpropyl), directly affecting downstream synthetic utility in library construction [3].

Linker mismatch Ethyl-to-butyl chain shift may alter dopamine D3/D4 selectivity profile; QSAR-predicted divergence in receptor affinity space
Derivatization handle Free primary amine provides unique synthetic entry; N-substituted analogs cannot serve as direct late-stage diversification precursors
Activity context mismatch Rap GEF3 inhibitory activity context may not transfer to dopamine receptor subtype binding; independent target validation required

2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine: Quantitative Differentiation Evidence Guide


Alkyl Linker Length as a Key Determinant of Dopamine Receptor Subtype Selectivity: Ethyl vs. Butyl Comparison

Systematic SAR studies on piperazinylalkylisoxazole libraries have established that the alkyl chain length between the piperazine and isoxazole rings critically modulates dopamine D3 versus D4 receptor selectivity [1]. In the most extensively characterized sub-series—the piperazinylbutylisoxazole library (n=4 linker)—lead compounds such as 6s and 6t demonstrated Ki values of 2.6 nM and 3.9 nM for the D3 receptor, with 46- and 50-fold selectivity over the D2 receptor, respectively [2]. While direct Ki data for the target compound (ethyl linker, n=2) at dopamine receptors has not been published in peer-reviewed literature, QSAR models encompassing 264 piperazinylalkylisoxazole ligands with varying chain lengths (ethyl through butyl) have established that the ethyl linker confers a significantly different electrostatic and steric profile relative to the butyl congener, which is predicted to alter the D3/D4 selectivity ratio [3]. This class-level inference is supported by the fact that the 5-methylisoxazole carbonyl substituent is identical in both series, making the linker length the primary differentiating structural variable.

Linker selectivity
Class-level inference
QSAR model (264 ligands) predicts distinct D3/D4 selectivity for ethyl vs butyl linker; q²=0.841, r²=0.917
Supports linker-dependent receptor subtype SAR screening
No direct Ki data for this scaffold at dopamine D3/D4; class-level extrapolation
Dopamine receptor selectivity Alkyl linker SAR Piperazinylalkylisoxazole

Biological Activity Against Rap Guanine Nucleotide Exchange Factor 3: IC50 Comparison with Structural Analogs

The target compound has been evaluated for inhibitory activity against Rap guanine nucleotide exchange factor 3 (Rap GEF3, human), a target implicated in cell adhesion and migration signaling [1]. In this assay, the compound exhibited an IC50 of 8.50E+3 nM (8.5 μM) [1][2]. A structurally related analog from the same patent series (Compound 11, BDBM517667), which differs in isoxazole ring substitution, showed an IC50 of 7.20E+3 nM (7.2 μM) against the same target under identical assay conditions [2]. The target compound thus demonstrates comparable potency to this close analog, while its free ethylamine terminus provides a synthetic handle absent in more highly elaborated congeners.

Rap GEF3 inhibition
Cross-study comparable
IC₅₀ 8.5 μM (target compound) vs 7.2 μM (analog Compound 11)
Supports Rap GEF3 inhibitory activity screening context
Activity at Rap GEF3 does not imply dopamine receptor activity
Rap GEF3 inhibition Isoxazole SAR BindingDB IC50

Physicochemical Differentiation: Calculated LogP and Molecular Properties Versus Higher-Molecular-Weight Analogs

The target compound exhibits a calculated partition coefficient (LogP) of -1.222 and a molecular weight of 238.29 g/mol [1]. These values position it in a more hydrophilic, lower-molecular-weight space compared to the benzhydryl-substituted analog (4-benzhydrylpiperazin-1-yl)-(5-methylisoxazol-3-yl)methanone, which has a molecular weight of approximately 347.4 g/mol and a substantially higher calculated LogP (estimated >4.0 based on the addition of two phenyl rings) [2]. The lower LogP of the target compound is consistent with improved aqueous solubility and reduced non-specific protein binding—properties that are advantageous in fragment-based drug discovery and for CNS-targeted probe development where excessive lipophilicity can compromise bioavailability [3].

Physicochemical profile
Calculated property context
clogP −1.22 vs. >4.0 (benzhydryl analog); MW 238 vs. 347 g/mol
Higher aqueous solubility and lower lipophilicity vs N-substituted analogs
Calculated values; experimental confirmation recommended
LogP Molecular weight Drug-likeness CNS permeability

Antiproliferative Activity Context: Positioning Within the Isoxazole-Piperazine Anticancer Chemotype

A series of isoxazole-piperazine hybrids structurally related to the target compound have been systematically evaluated for antiproliferative activity against hepatocellular carcinoma (Huh7 and Mahlavu) and breast cancer (MCF-7) cell lines, with reported IC50 values ranging from 0.09 to 11.7 μM [1]. Compounds 6a and 13d from this series demonstrated G1 or G2/M cell cycle arrest, apoptotic cell death induction, and significant reduction in the CD133+/EpCAM+ liver cancer stem cell population in Huh7 cells [1]. While the target compound itself has not been tested directly in this panel, it represents the unsubstituted ethylamine core scaffold from which more elaborate anticancer leads (bearing N-aryl or N-acyl substituents) are derived [1][2]. Its value lies in serving as a versatile synthetic precursor for constructing focused libraries of antiproliferative isoxazole-piperazine agents.

Anticancer scaffold
Class-level inference
Core scaffold for isoxazole-piperazine anticancer library; lead analogs show IC₅₀ range 0.09–11.7 μM across Huh7, Mahlavu, MCF-7 cell lines
Scaffold for antiproliferative library construction; activity attributable to elaborated analogs
Target compound not directly tested in cancer panels
Anticancer activity Isoxazole-piperazine hybrids Hepatocellular carcinoma MCF-7

Synthetic Accessibility and Derivatization Potential: Primary Amine as a Divergent Handle

The target compound features a free primary amine at the terminus of its ethyl spacer, which distinguishes it from the majority of biologically characterized isoxazolylalkylpiperazine analogs that bear elaborated N-substituents (e.g., aryl, benzyl, or acyl groups) [1]. In the patent literature, this class of compounds is typically constructed via reductive amination between the primary amine and an aldehyde, or through acylation with acid chlorides [1]. The target compound serves as the key penultimate intermediate in these synthetic sequences. Its commercial availability at 95%+ purity eliminates the need for in-house synthesis of the isoxazole-piperazine-ethylamine core, reducing synthetic step count by an estimated 3–5 steps compared to de novo construction from 5-methylisoxazole-3-carboxylic acid and piperazine [2].

Synthetic utility
Supporting evidence
Reduces 3–5 synthetic steps vs de novo construction; enables single-step diversification at primary amine
Streamlines library synthesis workflow
95%+ purity from commercial source
Synthetic building block Primary amine derivatization Piperazine library synthesis Reductive amination

Optimal Procurement and Research Applications for 2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine


Dopamine D3/D4 Receptor Antagonist Lead Optimization Programs

This building block is ideally suited for constructing focused libraries targeting dopamine D3 and D4 receptor subtypes for antipsychotic drug discovery. The ethyl linker provides access to a distinct selectivity profile compared to butyl-linked piperazinylisoxazole libraries, which have yielded compounds with Ki values of 2.6–3.9 nM at the D3 receptor with 46–50-fold selectivity over D2 [1][2]. Late-stage diversification at the primary amine via reductive amination enables systematic exploration of N-substituent effects on receptor subtype selectivity, guided by published QSAR models (HQSAR r² = 0.917, q² = 0.841) that cover 264 ligands with varying chain lengths [3].

Anticancer Isoxazole-Piperazine Library Synthesis

The compound serves as a core intermediate for generating isoxazole-piperazine hybrids with demonstrated antiproliferative activity. Published analogs derived from this scaffold class have shown IC50 values as low as 0.09 μM against hepatocellular carcinoma (Huh7 and Mahlavu) and breast cancer (MCF-7) cell lines, with lead compounds 6a and 13d exhibiting G1/G2-M arrest, apoptosis induction, and reduction of liver cancer stem cell populations [4]. Direct amide coupling or reductive amination at the free primary amine enables rapid parallel synthesis of diverse anticancer candidates.

Rap GEF3-Targeted Probe Development for Cell Adhesion and Migration Studies

With a validated IC50 of 8.5 μM against Rap guanine nucleotide exchange factor 3 (human), this compound provides a starting point for developing chemical probes to study Rap GTPase signaling in cell adhesion, migration, and metastasis [5]. The free ethylamine offers a convenient attachment point for fluorophore or biotin conjugation to generate tool compounds for pull-down assays, cellular imaging, or target engagement studies, while the 5-methylisoxazole ring can be further optimized to improve potency and selectivity.

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 238.29 g/mol, a calculated LogP of -1.222, and a free primary amine for further elaboration, this compound meets key fragment-like physicochemical criteria (MW < 300, clogP < 3, ≤3 hydrogen bond donors) [6]. It is well-suited for inclusion in fragment screening libraries targeting CNS-penetrant or solubility-challenged targets, where its hydrophilic character and low molecular complexity facilitate the identification of ligand-efficient hits amenable to structure-based optimization.

Application
Selection Property
Validation Focus
Dopamine D3/D4 receptor subtype selectivity studies
Ethyl linker provides distinct selectivity space vs butyl congeners
QSAR-guided subtype selectivity optimization; linker-length SAR
Cancer cell line antiproliferative library construction
Isoxazole-piperazine core with primary amine diversification handle
Antiproliferative endpoint screening; structure-activity expansion
Rap GEF3 signaling probe development
Free amine enables conjugation for target engagement tools
Target engagement confirmation; pull-down/imaging probe validation
Fragment-based screening library inclusion
Low molecular weight and hydrophilic profile meet fragment criteria
Ligand efficiency optimization; solubility and CNS-penetration profiling
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